molecular formula C10H10BrClFN B12962901 (S)-2-(6-Bromo-2-chloro-3-fluorophenyl)pyrrolidine

(S)-2-(6-Bromo-2-chloro-3-fluorophenyl)pyrrolidine

Cat. No.: B12962901
M. Wt: 278.55 g/mol
InChI Key: MLQKVTYWQMZDJW-QMMMGPOBSA-N
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Description

(S)-2-(6-Bromo-2-chloro-3-fluorophenyl)pyrrolidine is a chiral organic compound that contains a pyrrolidine ring substituted with a bromo, chloro, and fluoro phenyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(6-Bromo-2-chloro-3-fluorophenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-bromo-2-chloro-3-fluoroaniline and (S)-pyrrolidine.

    Formation of Intermediate: The aniline derivative undergoes a series of reactions, including halogenation and nucleophilic substitution, to form an intermediate compound.

    Cyclization: The intermediate is then subjected to cyclization reactions under specific conditions to form the pyrrolidine ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.

    Optimization of Reaction Conditions: Optimizing temperature, pressure, and reaction time to maximize yield and purity.

    Automated Purification Systems: Employing automated systems for purification to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(6-Bromo-2-chloro-3-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromo, chloro, fluoro) can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone for halogen exchange.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(6-Bromo-2-chloro-3-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(6-Bromo-2-chlorophenyl)pyrrolidine: Lacks the fluorine atom.

    (S)-2-(6-Bromo-3-fluorophenyl)pyrrolidine: Lacks the chlorine atom.

    (S)-2-(6-Chloro-3-fluorophenyl)pyrrolidine: Lacks the bromine atom.

Uniqueness

(S)-2-(6-Bromo-2-chloro-3-fluorophenyl)pyrrolidine is unique due to the presence of all three halogen atoms (bromo, chloro, fluoro) on the phenyl ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H10BrClFN

Molecular Weight

278.55 g/mol

IUPAC Name

(2S)-2-(6-bromo-2-chloro-3-fluorophenyl)pyrrolidine

InChI

InChI=1S/C10H10BrClFN/c11-6-3-4-7(13)10(12)9(6)8-2-1-5-14-8/h3-4,8,14H,1-2,5H2/t8-/m0/s1

InChI Key

MLQKVTYWQMZDJW-QMMMGPOBSA-N

Isomeric SMILES

C1C[C@H](NC1)C2=C(C=CC(=C2Cl)F)Br

Canonical SMILES

C1CC(NC1)C2=C(C=CC(=C2Cl)F)Br

Origin of Product

United States

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